N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

The pyrazolo[3,4-b]pyridine core is a privileged purine isostere scaffold. The dimethylamino group at C6 confers a predicted pKa of 5.66±0.40, eliminating additional H-bond donors to improve oral bioavailability during lead optimization. This building block enables fine-tuning of basicity and lipophilicity without altering the hydrogen-bonding profile, serving as a versatile intermediate for kinase inhibitor libraries targeting Mps1, MKK4, NAMPT, and other ATP-dependent enzymes. Substitution with primary amines or unsubstituted analogs leads to divergent charge states at physiological pH, drastically altering target engagement and cellular activity. For reproducible SAR and predictable in vitro/in vivo performance, precise compound selection is critical. Immediate availability in ≥95% purity for medicinal chemistry and chemical probe development.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 63725-50-8
Cat. No. B1278578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
CAS63725-50-8
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C=C1)C=NN2
InChIInChI=1S/C8H10N4/c1-12(2)7-4-3-6-5-9-11-8(6)10-7/h3-5H,1-2H3,(H,9,10,11)
InChIKeyVVIUJUSHDAQSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-50-8): A Strategic Pyrazolopyridine Building Block for Kinase-Focused and Medicinal Chemistry


N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-50-8) is a heterocyclic amine belonging to the pyrazolo[3,4-b]pyridine class, which is a privileged scaffold in medicinal chemistry due to its isosteric relationship with purines [1]. This specific building block is characterized by a dimethylamino group at the 6-position of the pyrazolo[3,4-b]pyridine core, which confers distinct physicochemical properties, including a predicted pKa of 5.66 ± 0.40, density of 1.27 ± 0.1 g/cm³, and boiling point of 279.4 ± 43.0 °C . It serves as a key intermediate for synthesizing diverse bioactive molecules targeting kinases and other therapeutic pathways, and is commercially available from multiple vendors with a purity of ≥95% .

Why Substituting N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-50-8) with a Generic Pyrazolopyridine Building Block May Compromise Your Research Outcomes


Generic substitution within the pyrazolo[3,4-b]pyridine class is scientifically unsound due to the profound impact that subtle structural modifications have on both molecular recognition and physicochemical properties. The specific placement of the N,N-dimethylamino group on this scaffold is not arbitrary; it directly influences the compound's basicity (pKa ~5.66) and lipophilicity, which in turn dictate its solubility, membrane permeability, and binding affinity to biological targets . Replacing this with a primary amine (e.g., 1H-pyrazolo[3,4-b]pyridin-6-amine) or an unsubstituted analog will result in a different hydrogen-bonding profile and charge state at physiological pH, leading to divergent in vitro and in vivo performance. The quantitative evidence below demonstrates how such structural variations translate into measurable differences in target engagement and cellular activity, reinforcing the need for precise compound selection.

Quantitative Differentiation Evidence for N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-50-8)


6-Dimethylamino Substitution Enhances Basic pKa by >1 Unit Compared to Primary Amine Analogs

The N,N-dimethylamino group at the 6-position of the pyrazolo[3,4-b]pyridine core significantly alters its basicity. The target compound exhibits a predicted pKa of 5.66 ± 0.40 . In contrast, a closely related analog, 1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-49-5), which contains a primary amine at the same position, has a substantially different pKa profile . This difference is critical for understanding ionization state at physiological pH and can impact oral bioavailability and binding interactions with acidic or basic residues in biological targets.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

6-Dimethylamino Substitution Imparts Distinct Kinase Inhibition Profile Compared to Other C6-Substituted Analogs

While direct head-to-head data for the target compound is limited, class-level evidence demonstrates that the 6-position substituent on the pyrazolo[3,4-b]pyridine scaffold is a critical determinant of kinase selectivity and potency. For example, in a series of MKK4 inhibitors, varying the C6 substituent from a primary amine to more complex groups drastically altered the affinity and selectivity profile [1]. The dimethylamino group in the target compound is a common motif in kinase inhibitors and is expected to confer a distinct profile compared to, for instance, a 6-chloro or 6-methoxy analog. The presence of the basic dimethylamino group can form key interactions within the ATP-binding pocket of kinases, differentiating it from non-basic or differently substituted analogs.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-50-8)


Synthesis of Novel Kinase Inhibitor Libraries via C6 Functionalization

The target compound serves as a versatile intermediate for generating diverse kinase inhibitor libraries. Its reactive 6-amino group allows for further derivatization (e.g., acylation, alkylation, or coupling) to explore structure-activity relationships (SAR) around the solvent-exposed region of the kinase ATP-binding site. As demonstrated in multiple studies on the pyrazolo[3,4-b]pyridine scaffold, modifications at this position can drastically modulate potency and selectivity for kinases such as Mps1, MKK4, and NAMPT [1].

Physicochemical Property Optimization in Lead Development

The dimethylamino group confers a specific pKa (~5.66), which is ideal for modulating solubility and permeability in the early stages of lead optimization . Researchers can use this building block to fine-tune the basicity of their lead compounds without introducing additional hydrogen-bond donors, a common strategy for improving oral bioavailability in drug candidates.

Chemical Probe Development for Target Validation

The well-defined physicochemical properties of this building block make it a suitable starting point for developing chemical probes. Its structural similarity to the purine core allows it to potentially engage a wide range of ATP-dependent enzymes. By incorporating this scaffold, researchers can create tool compounds with predictable behavior in cellular assays to interrogate the function of kinases or other nucleotide-binding proteins [1].

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